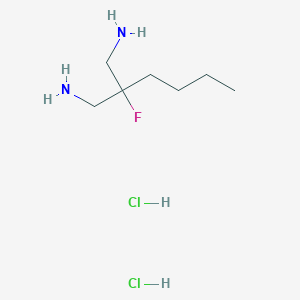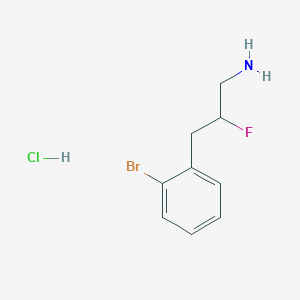![molecular formula C12H17NO B1484782 trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1847433-55-9](/img/structure/B1484782.png)
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
Übersicht
Beschreibung
“trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” is a chemical compound with a unique structure that opens up possibilities for diverse applications, including scientific research .
Molecular Structure Analysis
The molecular structure of “trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” contributes to its fascinating properties and its potential for advancements in various fields .Wissenschaftliche Forschungsanwendungen
Structural Study and Synthesis
- Cyclobutane-containing compounds, such as 2-aminocyclobutane-1-carboxylic acid derivatives, have been synthesized through enantiodivergent synthetic sequences. These compounds exhibit high rigidity due to strong intramolecular hydrogen bonds, forming cis-fused [4.2.0]octane structural units. This structural rigidity is significant for developing highly rigid beta-peptides, showcasing the cyclobutane ring's role as a structure-promoting unit (Izquierdo et al., 2005).
- The synthesis of free and protected 2-amino-1,3-diols incorporating the cyclobutane ring has been reported, highlighting the ring's conformational restriction capabilities and its utility in synthesizing compounds with threoninol substructure (Pérez-Fernández et al., 2008).
Molecular Folding and Conformation
- Studies on cyclobutane beta-amino acid oligomers, such as hexamers and octamers, have demonstrated a marked preference for folding into a well-defined 12-helical conformation in both solution and solid state. This indicates the potential of cyclobutane-containing peptides for structured foldamer design (Fernandes et al., 2010).
Potential Biomedical Applications
- Cyclobutane-derived diamines have been considered promising sterically constrained diamine building blocks for drug discovery. Their synthesis and structural evaluation suggest potential applications in developing novel therapeutic agents (Radchenko et al., 2010).
- The transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer have been investigated, highlighting its potential as an amino acid PET tracer for visualizing prostate cancer. This research emphasizes the role of cyclobutane-containing compounds in diagnostic imaging (Okudaira et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-2-[(2-methylphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRYWPXMDYPNF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



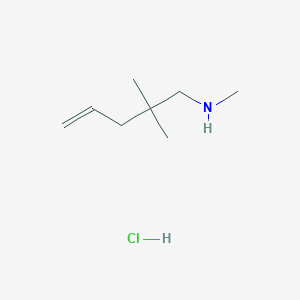
amine hydrochloride](/img/structure/B1484700.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
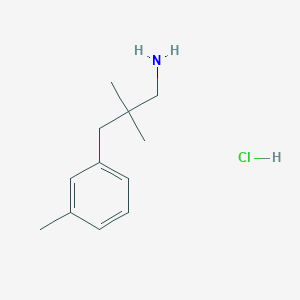
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
amine hydrochloride](/img/structure/B1484709.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)
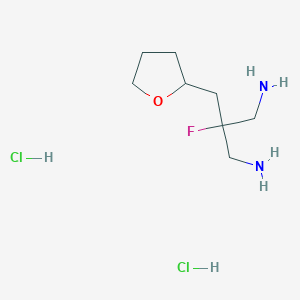
![3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484712.png)
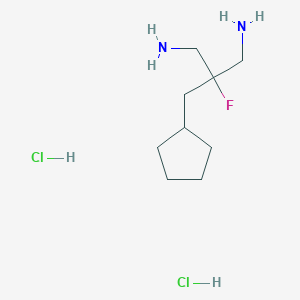
![methyl 2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484719.png)
